![molecular formula C17H16N2O2 B5737581 (2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide CAS No. 6164-25-6](/img/structure/B5737581.png)
(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide
Übersicht
Beschreibung
(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide typically involves the condensation of 2-acetylaminobenzaldehyde with cinnamamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Condensation Reaction: 2-acetylaminobenzaldehyde + cinnamamide → this compound
Reaction Conditions: Base (e.g., NaOH or K2CO3), heat
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Substituted amides or thiol derivatives
Wissenschaftliche Forschungsanwendungen
(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenethylamines: These compounds share a similar phenylprop-2-enamide structure and are known for their biological activities.
Piperidine Derivatives: These compounds contain a piperidine ring and exhibit a wide range of pharmacological properties.
2-Aminopyrimidine Derivatives: These compounds are structurally related and have been studied for their antitrypanosomal and other biological activities.
Uniqueness
(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
IUPAC Name |
(E)-N-(2-acetamidophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13(20)18-15-9-5-6-10-16(15)19-17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,18,20)(H,19,21)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJWIKTWHHCKR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358045 | |
| Record name | STK203797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-25-6 | |
| Record name | STK203797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![2-methoxy-6-methyl-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)
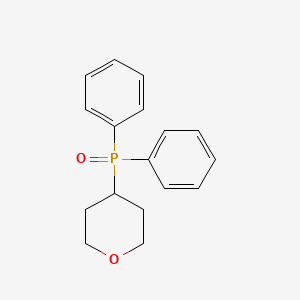
![2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B5737554.png)
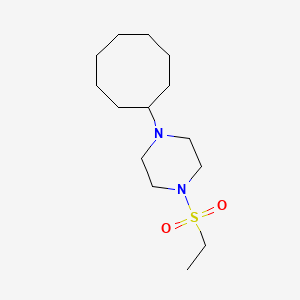
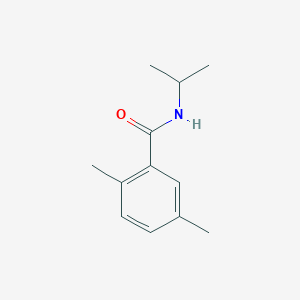
![3-[2-(4-Bromophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5737573.png)
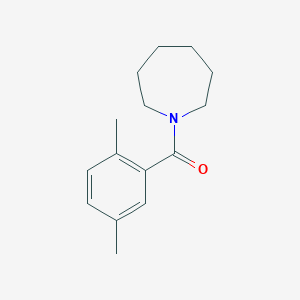
![(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE](/img/structure/B5737588.png)
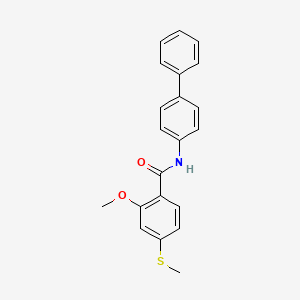
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)
